1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate
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Overview
Description
1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The addition of a 4-fluorobenzenesulfonate group enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-isoindoline-1,3-dione heterocycles, have been found to have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, or other types of chemical interactions .
Biochemical Pathways
Similar compounds have been found to interact with a variety of biochemical pathways, often resulting in changes to cellular processes .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular levels, often resulting in changes to cellular processes .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their functionalization. The use of green chemistry principles, such as solventless reactions and environmentally friendly reagents, is often emphasized to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives .
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A parent compound with similar structural features but lacking the 4-fluorobenzenesulfonate group.
Phthalimide: Another related compound with a similar isoindoline-1,3-dione core but different substituents.
Uniqueness
1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate is unique due to the presence of the 4-fluorobenzenesulfonate group, which enhances its chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-fluorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO5S/c15-9-5-7-10(8-6-9)22(19,20)21-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZYOFPXWKUXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724784 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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